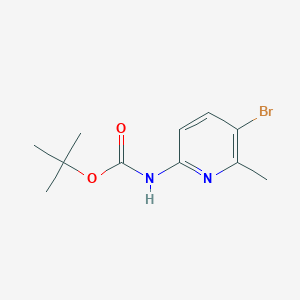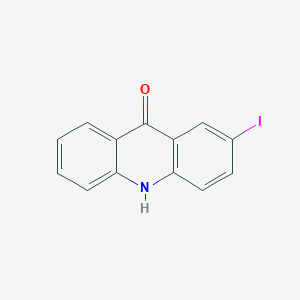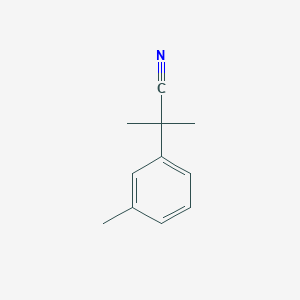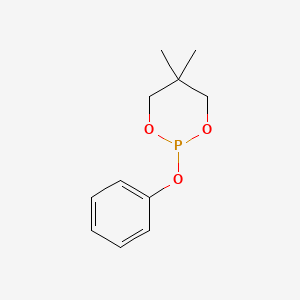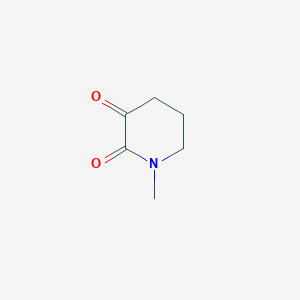
1-Methylpiperidine-2,3-dione
Descripción general
Descripción
1-Methylpiperidine-2,3-dione is a chemical compound with the formula C6H9NO2 . It is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
The synthesis of 1-Methylpiperidine-2,3-dione involves several steps. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The reactant undergoes a series of successive protonations .Molecular Structure Analysis
The molecular structure of 1-Methylpiperidine-2,3-dione is represented by the formula C6H9NO2 . The InChI code for this compound is 1S/C6H9NO2/c1-7-4-2-3-5(8)6(7)9/h2-4H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- One-Pot Synthesis : 1-Methylpiperidine-2,3-dione has been used in the one-pot synthesis of naphtho[2,3-b]furan-4,9-diones, demonstrating its utility in the synthesis of cytotoxic natural products (Kobayashi et al., 1997).
- Spectroscopic Properties : The compound has been studied for its spectroscopic properties in the context of N-Hydroxy amides, highlighting its relevance in detailed chemical analysis (Akiyama et al., 1989).
- Spontaneous Resolution in Crystallography : Research on 3,3-Diethyl-5-methylpiperidine-2,4-dione, a related compound, explored its spontaneous resolution into optical isomers, with implications for 1-Methylpiperidine-2,3-dione in crystallographic studies (Oberhänsli, 1982).
Industrial and Medicinal Chemistry
- Synthesis of Flavor Compounds : 1-Methylpiperidine-2,3-dione derivatives have been synthesized for use in flavor compounds, like 3-methylnonane-2,4-dione, known for its intense strawlike and fruity flavor (Kato & Yuasa, 2001).
- Inhibitory Activity in Steel Corrosion : Derivatives of 1-Methylpiperidine-2,3-dione, such as 1H-pyrrole-2,5-dione derivatives, have been investigated for their effectiveness in inhibiting corrosion of carbon steel, indicating its potential application in industrial settings (Zarrouk et al., 2015).
Applications in Organic Synthesis
- Role in Organic Synthesis : 1-Methylpiperidine-2,3-dione has been used in the synthesis of various organic compounds, including naphthyridin-2-ones, highlighting its versatility in organic chemistry (Delieza et al., 1997).
Safety and Hazards
1-Methylpiperidine-2,3-dione is a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . No data is available on its acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, STOT-repeated exposure, and aspiration hazard .
Direcciones Futuras
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
Propiedades
IUPAC Name |
1-methylpiperidine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-2-3-5(8)6(7)9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDFUMFEKPCADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506265 | |
| Record name | 1-Methylpiperidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidine-2,3-dione | |
CAS RN |
30932-82-2 | |
| Record name | 1-Methylpiperidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)
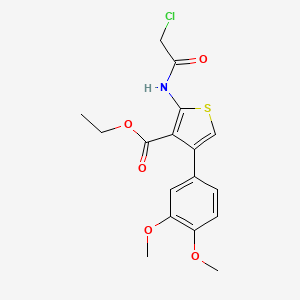

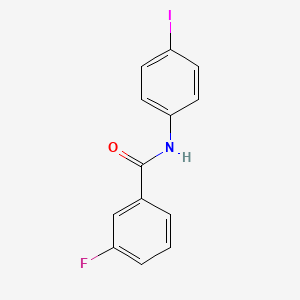
![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)



